1,4-Difluorobenzene;krypton 1,4-Difluorobenzene;krypton
Brand Name: Vulcanchem
CAS No.: 401841-06-3
VCID: VC20577277
InChI: InChI=1S/C6H4F2.Kr/c7-5-1-2-6(8)4-3-5;/h1-4H;
SMILES:
Molecular Formula: C6H4F2Kr
Molecular Weight: 197.89 g/mol

1,4-Difluorobenzene;krypton

CAS No.: 401841-06-3

Cat. No.: VC20577277

Molecular Formula: C6H4F2Kr

Molecular Weight: 197.89 g/mol

* For research use only. Not for human or veterinary use.

1,4-Difluorobenzene;krypton - 401841-06-3

Specification

CAS No. 401841-06-3
Molecular Formula C6H4F2Kr
Molecular Weight 197.89 g/mol
IUPAC Name 1,4-difluorobenzene;krypton
Standard InChI InChI=1S/C6H4F2.Kr/c7-5-1-2-6(8)4-3-5;/h1-4H;
Standard InChI Key LRTSJVSLCUDVHD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1F)F.[Kr]

Introduction

Structural and Physical Properties of 1,4-Difluorobenzene

Molecular Characteristics

1,4-Difluorobenzene (C₆H₄F₂) is a benzene derivative with fluorine atoms substituted at the para positions. Its molecular weight is 114.093 g/mol, and it exhibits a planar hexagonal geometry with C–F bond lengths of approximately 1.34 Å . The fluorine atoms induce electron-withdrawing effects, rendering the molecule less reactive than benzene but more polarizable.

Thermodynamic Properties

Key physical properties include a density of 1.2 g/cm³, a melting point of -13°C, and a boiling point of 90.4°C at atmospheric pressure . The compound’s flash point is 2.2°C, classifying it as highly flammable (GHS02 hazard symbol) . These properties make it suitable as a solvent in high-temperature reactions, though its flammability necessitates careful handling.

Spectroscopic Data

The NIST WebBook provides a detailed mass spectrum for 1,4-difluorobenzene, showing a base peak at m/z 95 corresponding to the loss of a fluorine atom . Infrared spectroscopy reveals strong C–F stretching vibrations near 1,230 cm⁻¹, while nuclear magnetic resonance (NMR) spectra display distinct fluorine-19 signals at δ 116 ppm .

Krypton: A Noble Gas with Unique Applications

Elemental Properties

Krypton (Kr, atomic number 36) is a noble gas with an electron configuration of [Ar] 3d¹⁰4s²4p⁶. It has a melting point of -157.37°C, a boiling point of -153.415°C, and a density of 3.425 g/m³ at standard conditions . Its inertness stems from a complete valence shell, though it can form limited compounds with fluorine under extreme conditions .

Isotopes and Industrial Uses

The most abundant isotope, krypton-84, constitutes 57% of natural krypton. Krypton-86, historically used to define the meter (1 meter = 1,650,763.73 wavelengths of Kr-86 emission), highlights its role in metrology . Commercially, krypton is employed in energy-efficient fluorescent lights and high-speed photography flash lamps due to its bright emission lines .

Nuclear and Environmental Significance

Krypton-85, a radioactive isotope produced in nuclear reactors, has been used to monitor nuclear activity. During the Cold War, atmospheric Kr-85 levels helped estimate Soviet plutonium production . Environmental monitoring of krypton isotopes remains critical for nuclear nonproliferation efforts.

Solubility of Krypton in Halogenated Solvents

Experimental Framework

While direct data on krypton solubility in 1,4-difluorobenzene is absent, studies on structurally similar solvents like 1,4-dichlorobenzene (C₆H₄Cl₂) provide valuable analogs. Clever et al. (1958) measured krypton solubility in mixed solvents containing halogenated benzenes at 289.15–316.25 K and 101.325 kPa .

Key Findings

In 1,4-dichlorobenzene, krypton’s mole fraction solubility (X₁) decreases linearly with increasing solvent concentration:
X1×103=3.8151.573X3(r=0.9996)X_1 \times 10^3 = 3.815 - 1.573X_3 \quad (r = 0.9996)
Here, X3X_3 is the mole fraction of 1,4-dichlorobenzene. The Bunsen coefficient (α) and Ostwald coefficient (L) for krypton at 303.15 K were reported as 0.687 and 0.762, respectively .

Predictive Insights for 1,4-Difluorobenzene

Substituting chlorine with fluorine likely alters solubility due to differences in polarizability and solvent-solute interactions. Fluorine’s higher electronegativity may reduce krypton’s solubility compared to chlorinated analogs, though experimental validation is needed.

Synthetic and Industrial Applications of 1,4-Difluorobenzene

Role in Organic Synthesis

1,4-Difluorobenzene serves as a precursor in pharmaceuticals and agrochemicals. Its electron-deficient ring facilitates electrophilic substitution reactions, enabling the synthesis of fluorinated dyes and liquid crystals .

Material Science Applications

The compound’s thermal stability and low dielectric constant make it valuable in polymer production. For instance, it is used to synthesize poly(arylene ether sulfone)s, which exhibit high glass transition temperatures and mechanical strength .

Future Research Directions

Solubility Studies

Direct measurements of krypton solubility in 1,4-difluorobenzene are needed to validate predictive models. High-pressure experiments could elucidate phase behavior and intermolecular interactions.

Computational Modeling

Density functional theory (DFT) simulations could predict krypton’s binding affinity in fluorinated solvents. Comparative studies with chlorinated and brominated analogs would clarify halogen effects.

Environmental Impact

Assessing the atmospheric lifetime of 1,4-difluorobenzene and its potential as a greenhouse gas is critical. Krypton’s role in nuclear waste management also warrants further exploration.

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